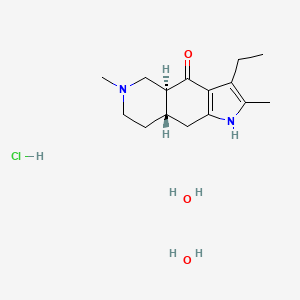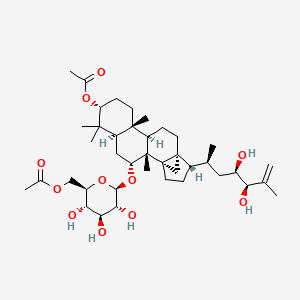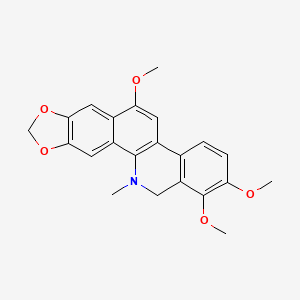
6-Methoxydihydrochelerythrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxydihydrochelerythrine is a natural product found in Zanthoxylum gilletii, Zanthoxylum rubescens, and Zanthoxylum asiaticum with data available.
Scientific Research Applications
Antitumor Activity
6-Methoxydihydrochelerythrine has been studied for its potential antitumor properties. A study by Watanabe et al. (2003) described the synthesis of 12-methoxydihydrochelerythrine and its quaternary base, demonstrating moderate antitumor activity against cancer cell lines, including NCI-H460 and MDA-MB-231. This suggests the potential of 6-methoxydihydrochelerythrine derivatives in cancer therapy (Watanabe et al., 2003).
Suppression of Cancer Cell Proliferation
Wu et al. (2018) explored the effects of 6-methoxy-5,6-dihydrochelerythrine on PANC-1 pancreatic cancer cells. Their findings showed that this compound inhibited cell viability and induced apoptosis in these cells. This indicates its potential as a therapeutic agent in the management of pancreatic cancer (Wu et al., 2018).
Structural Analysis and Chromatography
Cao et al. (2022) conducted a study on the fluorescence, absorption, chromatography, and structural transformation of chelerythrine and ethoxychelerythrine in protic solvents. This research provides insights into the structural changes of benzophenanthridine alkaloids like 6-methoxydihydrochelerythrine, which is crucial for understanding their biological activities and applications (Cao et al., 2022).
Induction of Apoptosis in Cancer Cells
Mansoor et al. (2014) investigated 6-acetonyldihydrochelerythrine, a related compound, and its impact on colon cancer cells. They found it to be a potent inducer of apoptosis, suggesting that similar compounds like 6-methoxydihydrochelerythrine might have significant potential in cancer treatment (Mansoor et al., 2014).
properties
Product Name |
6-Methoxydihydrochelerythrine |
|---|---|
Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1,2,6-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C22H21NO5/c1-23-10-16-12(5-6-17(24-2)22(16)26-4)14-8-18(25-3)13-7-19-20(28-11-27-19)9-15(13)21(14)23/h5-9H,10-11H2,1-4H3 |
InChI Key |
OOQIIAZCZVJYHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C(=C3)OC)OCO5 |
synonyms |
12-methoxydihydro-chelerythrine 12-methoxydihydrochelerythrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




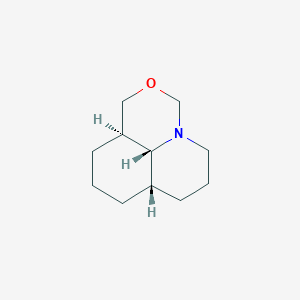
![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)
![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)
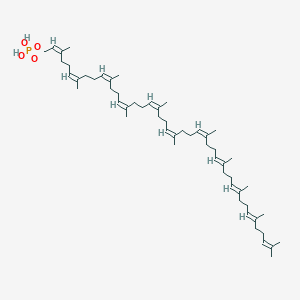
![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)
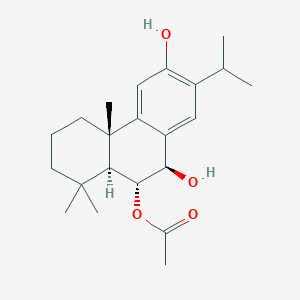
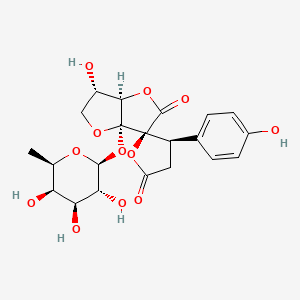

![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
